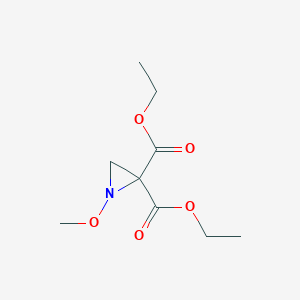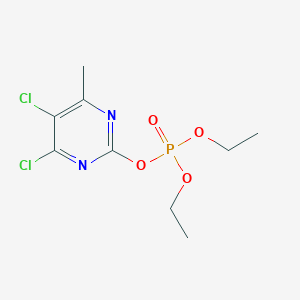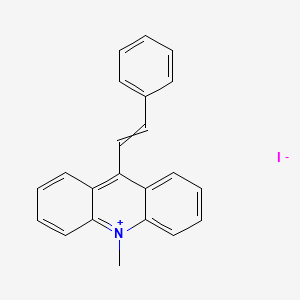
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of acridinium compounds, which are characterized by their acridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of 10-methylacridinium with a phenylethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction involves the use of benzyltriphenylphosphonium chloride as the ylide and a suitable base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Aplicaciones Científicas De Investigación
10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific molecules and emitting light upon excitation. This property is utilized in various assays to detect and quantify biological molecules. Additionally, the compound’s structure allows it to participate in electron transfer reactions, making it useful in redox studies .
Comparación Con Compuestos Similares
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium iodide
- 9-Mesityl-10-methylacridinium perchlorate
Comparison: Compared to similar compounds, 10-Methyl-9-(2-phenylethenyl)acridin-10-ium iodide is unique due to its phenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Propiedades
Número CAS |
60023-01-0 |
|---|---|
Fórmula molecular |
C22H18IN |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
10-methyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C22H18N.HI/c1-23-21-13-7-5-11-19(21)18(20-12-6-8-14-22(20)23)16-15-17-9-3-2-4-10-17;/h2-16H,1H3;1H/q+1;/p-1 |
Clave InChI |
AACMWJQXFPYRLY-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)
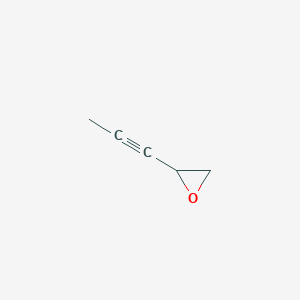
![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

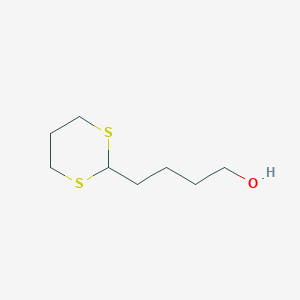

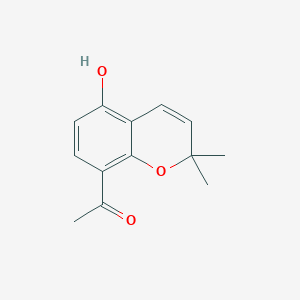

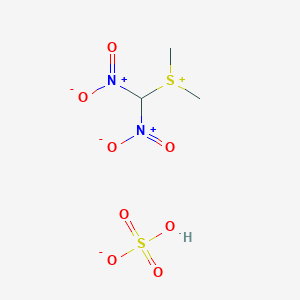
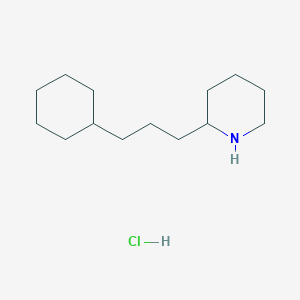
![2,5-Pyrrolidinedione, 1-[1-oxo-3-[(triphenylmethyl)amino]propoxy]-](/img/structure/B14606059.png)
